molecular formula C11H12N2S B13326884 (3-(2-Methylthiazol-4-yl)phenyl)methanamine

(3-(2-Methylthiazol-4-yl)phenyl)methanamine

Cat. No.: B13326884
M. Wt: 204.29 g/mol
InChI Key: FCEHIGQCHAHPFW-UHFFFAOYSA-N
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Description

(3-(2-Methylthiazol-4-yl)phenyl)methanamine is an organic compound characterized by the presence of a thiazole ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Methylthiazol-4-yl)phenyl)methanamine typically involves the reaction of 2-methylthiazole with a suitable phenylmethanamine derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-methylthiazole is reacted with a boronic acid derivative of phenylmethanamine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(3-(2-Methylthiazol-4-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-(2-Methylthiazol-4-yl)phenyl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(2-Methylthiazol-4-yl)phenyl)methanamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymatic processes. The thiazole ring is known to interact with various biological pathways, potentially disrupting cellular functions and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
  • (2-(4-Methyl-1,3-thiazol-2-yl)phenyl)methanamine
  • N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives

Uniqueness

(3-(2-Methylthiazol-4-yl)phenyl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or different reactivity profiles, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine

InChI

InChI=1S/C11H12N2S/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6,12H2,1H3

InChI Key

FCEHIGQCHAHPFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)CN

Origin of Product

United States

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